![molecular formula C16H18O2S2 B14466325 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene CAS No. 65972-18-1](/img/structure/B14466325.png)
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to an ethanesulfonyl moiety, which is further connected to a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene typically involves the reaction of benzyl mercaptan with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can form strong interactions with various biological molecules, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-Trichloro-1-ethanesulfonyl-ethyl)-benzamide
- 1-(Benzylsulfanyl)octan-2-ol
- 2-(3,5-Dinitro-benzylsulfanyl)-1H-benzoimidazole .
Uniqueness
1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene is unique due to its combination of a benzylsulfanyl group and an ethanesulfonyl moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
65972-18-1 |
|---|---|
Molekularformel |
C16H18O2S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(2-benzylsulfanylethylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C16H18O2S2/c1-14-7-9-16(10-8-14)20(17,18)12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
InChI-Schlüssel |
RLFQOFZGVPBXNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


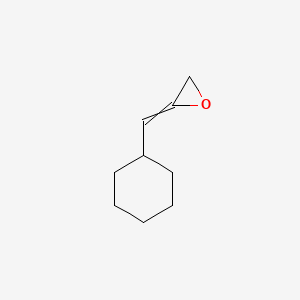
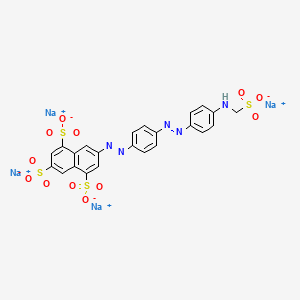
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
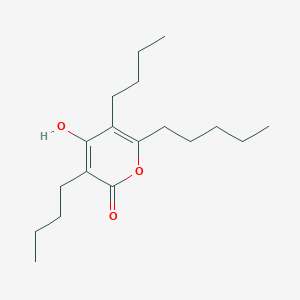
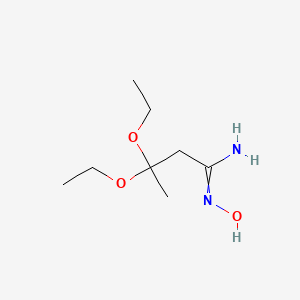
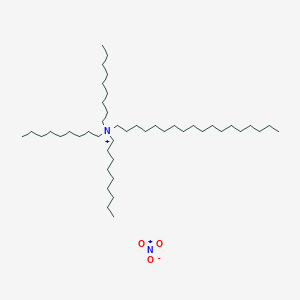
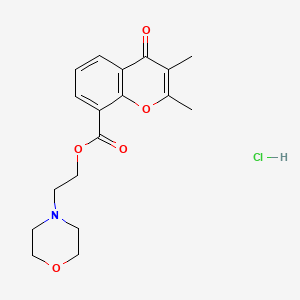
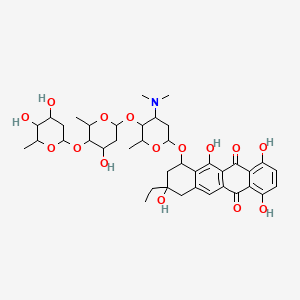
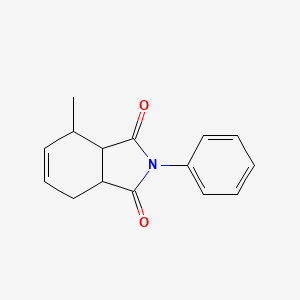
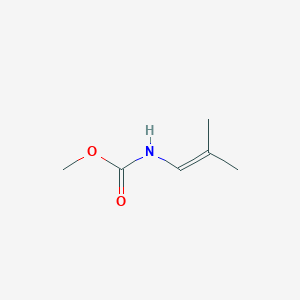

![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
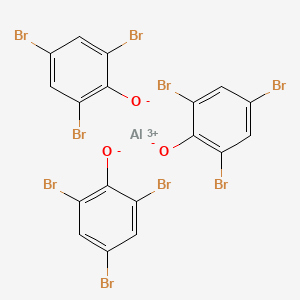
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
